

what is the CAS number for triethylstibine

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Compound of Interest

Compound Name: Triethylstibine

Cat. No.: B1582785

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Triethylstibine: A Technical Guide

CAS Number: 617-85-6

This technical guide provides a comprehensive overview of **triethylstibine**, a significant organoantimony compound. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, applications, and safety protocols.

Physicochemical Properties

Triethylstibine is a colorless liquid organometallic compound. Key quantitative data are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Registry Number	617-85-6	[1][2][3][4][5]
Molecular Formula	C ₆ H ₁₅ Sb	[1][2][3]
Molecular Weight	208.94 g/mol	[1][3]
Density	1.322 g/cm ³ at 20 °C	[1][2]
Boiling Point	156-160 °C	[1][2]
Melting Point	-98 °C to -119.25 °C	[1][2]
Appearance	Colorless liquid	[2]
Solubility	Miscible with ethanol and ether; insoluble in water.	[2]

Synthesis and Experimental Protocols

The primary method for synthesizing **triethylstibine** involves the reaction of an antimony trihalide with a Grignard reagent. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of Triethylstibine

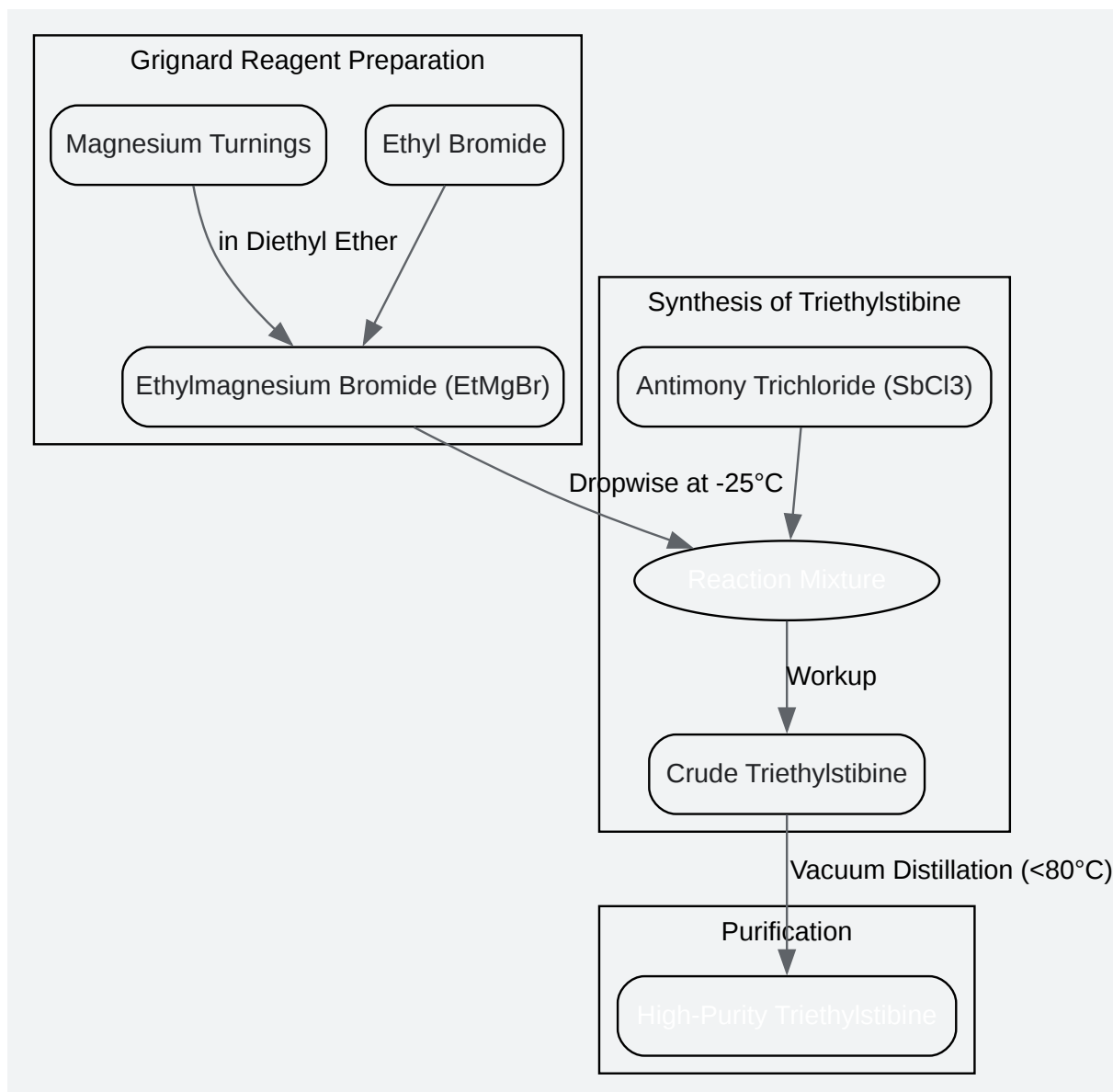
Objective: To synthesize **triethylstibine** from antimony trichloride and ethylmagnesium bromide.

Materials:

- Antimony trichloride (SbCl₃)
- Magnesium turnings
- Ethyl bromide
- Anhydrous diethyl ether
- Nitrogen gas (for inert atmosphere)

Procedure:

- Preparation of Grignard Reagent: In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in anhydrous diethyl ether under a nitrogen atmosphere.
- Reaction with Antimony Trichloride:
 - Cool the prepared Grignard reagent to -25 °C.[\[2\]](#)
 - Dissolve antimony trichloride in anhydrous diethyl ether.[\[2\]](#)
 - Slowly add the antimony trichloride solution dropwise to the cooled Grignard reagent while stirring vigorously under nitrogen.[\[2\]](#)
 - After the addition is complete, allow the mixture to warm to -10 °C and stir for one hour.[\[2\]](#)
 - Further, warm the reaction mixture to 25 °C and continue stirring for another hour.[\[2\]](#)
- Purification:
 - Distill off the diethyl ether at atmospheric pressure under a nitrogen atmosphere.[\[2\]](#)
 - The remaining residue is then subjected to vacuum distillation to isolate the crude **triethylstibine**.[\[2\]](#)
 - For high-purity **triethylstibine** (e.g., for semiconductor applications), a final vacuum distillation is performed, keeping the temperature below 80 °C to prevent decomposition.[\[2\]](#)



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A simplified workflow for the synthesis of **triethylstibine**.

Applications

Triethylstibine's primary application is in the electronics industry as a high-purity antimony source for Metal-Organic Chemical Vapor Deposition (MOCVD).^[2]

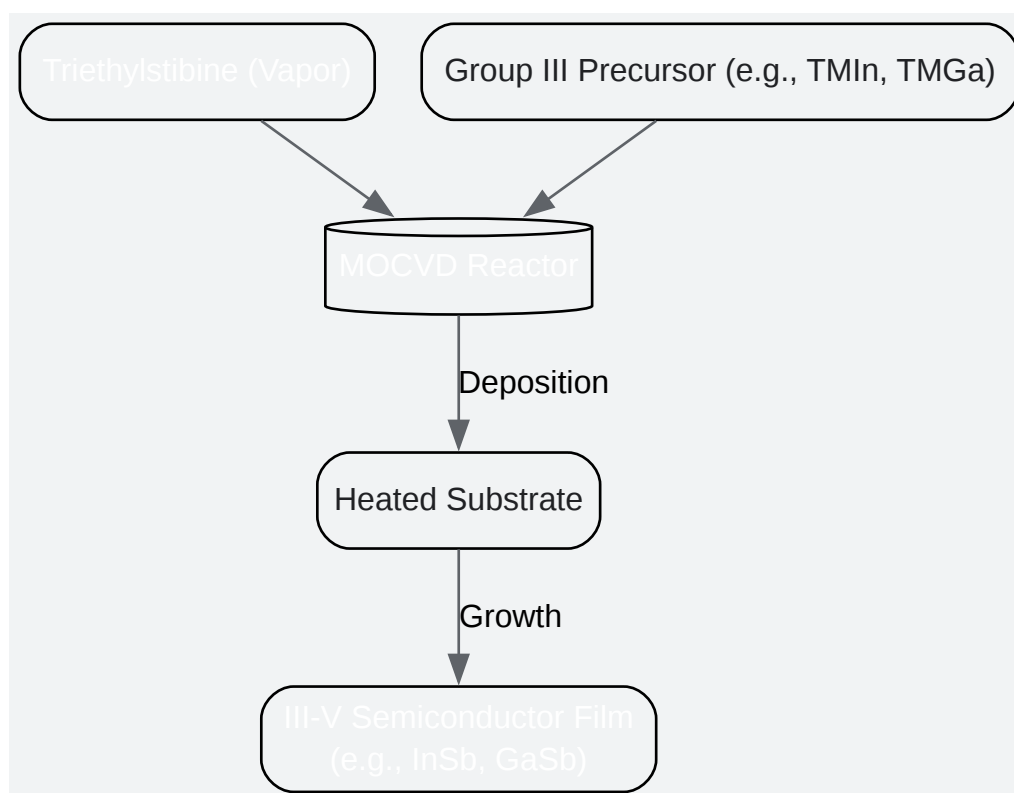
MOCVD Precursor

MOCVD is a technique used to grow thin, single-crystal layers of semiconductor materials.[6]

Triethylstibine serves as a volatile, metal-organic precursor that decomposes at elevated temperatures to deposit antimony-containing films. It is crucial for the fabrication of III-V compound semiconductors such as:

- Indium Antimonide (InSb)[2]
- Gallium Antimonide (GaSb)[2]
- Aluminum Antimonide (AlSb)[2]

These materials are integral to various optoelectronic devices, including infrared detectors and high-speed transistors.



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Role of **triethylstibine** as a precursor in the MOCVD process.

Use in Organic Synthesis

Triethylstibine is also utilized as a catalyst in various organic synthesis reactions.[2] While less common than its application in materials science, it can participate in reactions such as the oxidation of tri(p-tolyl)stibine with copper bromide.[7]

Safety and Handling

Triethylstibine is a hazardous substance and must be handled with extreme care in a controlled laboratory environment.

Hazard Identification:

- **Flammability:** Highly flammable liquid and vapor. Vapors may form explosive mixtures with air.
- **Toxicity:** Harmful or toxic if swallowed, in contact with skin, or if inhaled.[8][9][10]
- **Corrosivity:** Causes severe skin burns and eye damage.[9][10]
- **Environmental Hazards:** Toxic to aquatic life with long-lasting effects.[8]

Precautionary Measures:

- **Handling:** Handle only in a well-ventilated area, preferably under a chemical fume hood.[8] [11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from heat, sparks, open flames, and other ignition sources.[9]
- **First Aid:** In case of exposure, seek immediate medical attention. For skin contact, remove contaminated clothing and rinse the affected area with plenty of water.[8] For eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move the person to fresh air.[8] Do not induce vomiting if swallowed.[8]

Spectroscopic Data

The mass spectrum of **triethylstibine** is available through the NIST WebBook.[3][12] The spectrum would be characterized by the molecular ion peak and fragmentation patterns

corresponding to the loss of ethyl groups.

While specific published NMR spectra are not readily available, the ^1H NMR spectrum is expected to show a quartet and a triplet, characteristic of an ethyl group, and the ^{13}C NMR would show two signals corresponding to the two carbon atoms of the ethyl groups.

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